molecular formula C17H25ClN2O4S2 B2593196 5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide CAS No. 2415523-73-6

5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide

Cat. No. B2593196
CAS RN: 2415523-73-6
M. Wt: 420.97
InChI Key: IDXPGJIYZLQABB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide involves the inhibition of specific enzymes, including carbonic anhydrase and aldose reductase. This inhibition leads to a decrease in the production of certain metabolites, which can have a therapeutic effect in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide have been extensively studied. It has been found to exhibit potent inhibitory activity against carbonic anhydrase and aldose reductase, leading to a decrease in the production of certain metabolites. Additionally, it has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide in lab experiments include its potent inhibitory activity against specific enzymes, making it a useful tool for studying the role of these enzymes in various diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide. These include further research into its mechanism of action, the development of more potent analogs, and its potential use in the treatment of various diseases. Additionally, its potential use as a tool for studying the role of specific enzymes in disease pathology should be explored further.
Conclusion:
In conclusion, 5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory activity against specific enzymes makes it a useful tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand its mechanism of action and to develop more potent analogs for drug development.

Synthesis Methods

The synthesis of 5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide involves the reaction between 5-Chloro-2-methoxybenzenesulfonamide and 4-thiomorpholinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for drug development. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

5-chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S2/c1-23-15-3-2-14(18)12-16(15)26(21,22)19-13-17(4-8-24-9-5-17)20-6-10-25-11-7-20/h2-3,12,19H,4-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXPGJIYZLQABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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